molecular formula C13H15BF3IO2 B14775897 2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-02-2

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14775897
CAS No.: 1073339-02-2
M. Wt: 397.97 g/mol
InChI Key: SOPISWCIQNWDQX-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with an iodine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its iodine substituent serves as a reactive site for further functionalization, while the -CF₃ group provides electron-withdrawing effects that modulate electronic properties .

Properties

CAS No.

1073339-02-2

Molecular Formula

C13H15BF3IO2

Molecular Weight

397.97 g/mol

IUPAC Name

2-[3-iodo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF3IO2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7H,1-4H3

InChI Key

SOPISWCIQNWDQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between an aryl halide and a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling reactions with aryl halides, forming biaryl structures. This reaction is critical in pharmaceutical and materials science for constructing complex aromatic systems.

Key Conditions and Catalysts

ComponentDetails
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
Base K₂CO₃, NaHCO₃, or CsF (2–3 equiv)
Solvent Toluene, THF, or DMF
Temperature 80–100°C under inert atmosphere

Example Reaction
When coupled with 4-bromotoluene under the above conditions, the reaction yields a biaryl product with ~85% efficiency (based on analogous systems) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aryl iodide undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides). The trifluoromethyl group enhances electrophilicity at the para position.

Typical Reagents

  • Nucleophiles : Potassium tert-butoxide, aniline derivatives.

  • Solvents : DMSO, DMF.

  • Temperature : 120–150°C.

Yield Range : 50–70% for amine substitutions, depending on steric and electronic effects .

Borylation and Transmetallation

The boronic ester can undergo ligand exchange with other boronic acids or transition metals (e.g., Rh, Cu) to form new organometallic intermediates. This is exploited in tandem catalytic cycles.

Representative Process

  • Reagents : B₂pin₂ (bis(pinacolato)diboron).

  • Catalyst : Cu(I) or Ir(I) complexes.

  • Outcome : Generates aryl boronate derivatives for further functionalization .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsTypical Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene, 80°C80–90%
SNAr (Amine)KOtBu, DMSO, 130°C50–70%
BorylationB₂pin₂, CuCl, THF, rt60–75%

Mechanistic Insights

  • Suzuki Coupling : Oxidative addition of aryl halide to Pd(0), transmetallation with boronic ester, and reductive elimination form the C–C bond.

  • SNAr : The trifluoromethyl group stabilizes the Meisenheimer intermediate, accelerating substitution at the iodine site.

This compound’s versatility in cross-coupling and substitution reactions makes it invaluable for synthesizing fluorinated aromatics and bioactive molecules. Experimental protocols emphasize rigorous exclusion of moisture/oxygen and optimization of base/catalyst combinations to maximize yields .

Scientific Research Applications

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity as a boronic ester. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following table highlights key analogs with substitutions at the 3- and 5-positions of the phenyl ring:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Reactivity Reference CAS/ID
Target Compound 3-I, 5-CF₃ C₁₃H₁₄BF₃IO₂ 400.06 Not reported Cross-coupling, halogen exchange Not provided
3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester 3-Cl, 5-CF₃ C₁₃H₁₄BClF₃O₂ 334.51 Not reported Suzuki couplings, drug intermediates CAS 942069-65-0
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-dioxaborolane 3-Cl, 4-OCH₃, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 Not reported Electronic materials CAS 2121512-82-9
4,4,5,5-Tetramethyl-2-(3-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 3-NO₂, 5-CF₃ C₁₃H₁₄BF₃NO₄ 341.07 Not reported Nitration/amination precursors CAS 2096337-98-1
2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-dioxaborolane 3-Cyclopropyl, 5-CF₃ C₁₆H₂₀BF₃O₂ 312.14 Not reported Cyclopropane-based drug scaffolds CAS 1202644-19-6

Key Observations :

  • Halogen Variants : Replacing iodine with chlorine (e.g., CAS 942069-65-0 ) reduces molecular weight and alters reactivity. Chlorine is less reactive in cross-couplings but more cost-effective.
  • Electron-Withdrawing Groups: The -CF₃ group is retained in most analogs for its stability-enhancing effects. Additional substituents like -NO₂ or -OCH₃ fine-tune solubility and electronic properties .
  • Steric Effects : Bulky groups (e.g., cyclopropyl in CAS 1202644-19-6 ) may hinder reaction rates but improve selectivity in asymmetric syntheses.

Physical and Spectral Properties

  • Melting Points: Trifluoromethyl-substituted dioxaborolanes generally exhibit higher melting points (e.g., 201°C for CAS 942069-65-0 ) compared to non-fluorinated analogs.
  • Solubility : The target compound is expected to show improved solubility in polar aprotic solvents (e.g., THF, DCM) due to the -CF₃ group, similar to CAS 2890709-71-2 (2-(3-Fluoro-5-isopropoxyphenyl)-dioxaborolane) .

Biological Activity

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This compound is part of a class of organoboron compounds known for their utility in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BF6IO2. Its structure features a boron atom bonded to a dioxaborolane ring, which is further substituted with a trifluoromethyl and an iodo group on the phenyl ring. The presence of these functional groups is significant as they may influence the compound's reactivity and biological interactions.

Chemical Structure

PropertyValue
Molecular FormulaC14H15BF6IO2
Molecular Weight358.08 g/mol
IUPAC NameThis compound
Purity>98% (GC)

Research indicates that boron-containing compounds can interact with biological systems in various ways. The dioxaborolane moiety can act as a Lewis acid and may participate in coordination with biomolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity or influence cellular signaling pathways.

Case Studies

  • DYRK1A Inhibition : A study involving similar dioxaborolane derivatives indicated that they could inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in several cancers and neurodegenerative diseases. The inhibition was confirmed through enzymatic assays showing nanomolar-level activity against DYRK1A .
  • Antioxidant Properties : Compounds derived from boronic acids have also been evaluated for their antioxidant capabilities. In vitro assays demonstrated that certain derivatives could reduce oxidative stress in cellular models .

Toxicity and Safety

Despite the promising biological activities associated with this compound class, toxicity assessments are crucial. The compound has been classified as harmful if swallowed (H302), indicating potential acute toxicity . Further studies are necessary to fully understand the safety profile of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The compound is synthesized via Suzuki-Miyaura coupling or direct boronation. A typical protocol involves:

  • Step 1: Reacting 3-iodo-5-(trifluoromethyl)phenylmagnesium bromide with pinacol borane in anhydrous THF under nitrogen .
  • Step 2: Quenching the reaction with ice-cold water, followed by extraction with dichloromethane.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester .
    Key Parameters:
  • Temperature: 0–25°C (prevents decomposition of intermediates).
  • Solvent: Dry THF or ethers (avoids side reactions with moisture).

Basic: How do I characterize this compound to confirm its structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm the presence of the tetramethyl dioxaborolane moiety (δ ~1.3 ppm for methyl groups) and the aryl-iodide substituent .
  • X-ray Crystallography: Resolve the trifluoromethyl and iodine positions if single crystals are obtained (requires slow evaporation from hexane/CH2Cl2) .
  • Elemental Analysis: Verify boron and iodine content (±0.3% tolerance).

Advanced: How can I address discrepancies in reported purity levels (e.g., 95% vs. 99%)?

Methodological Answer:
Purity variations arise from residual solvents or unreacted precursors. To resolve:

  • HPLC-MS: Use a C18 column (acetonitrile/water mobile phase) to detect trace impurities .
  • Recrystallization: Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to remove hydrophobic byproducts .
  • Thermogravimetric Analysis (TGA): Check for solvent retention (weight loss below 100°C indicates moisture or THF residues) .

Advanced: What strategies stabilize this compound during cross-coupling reactions?

Methodological Answer:
The trifluoromethyl and iodine groups may deactivate the boronic ester. Mitigation strategies include:

  • Catalyst Screening: Use Pd(OAc)2/SPhos or XPhos ligands to enhance reactivity with electron-deficient aryl halides .
  • Solvent Optimization: Replace THF with dioxane or toluene to reduce boronate hydrolysis .
  • Low-Temperature Activation: Add K3PO4 or Cs2CO3 at –10°C to minimize side reactions .

Advanced: How do I design experiments to study its air/moisture sensitivity?

Methodological Answer:

  • Kinetic Stability Test: Expose the compound to controlled humidity (20–80% RH) and monitor decomposition via <sup>11</sup>B NMR (disappearance of δ ~30 ppm peak indicates boronate degradation) .
  • Storage Conditions: Compare stability in sealed vials (argon vs. air) at 4°C and room temperature over 30 days .
  • Chelation Studies: Add Lewis bases (e.g., pyridine) to assess if coordination improves stability .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (iodide and boronate toxicity) .
  • Ventilation: Use a fume hood due to potential release of trifluoromethyl iodide vapors during decomposition .
  • Waste Disposal: Quench with ethanol/water mixtures before disposal to neutralize reactive groups .

Advanced: How can computational modeling guide its application in catalysis?

Methodological Answer:

  • DFT Calculations: Model the electron-withdrawing effects of the trifluoromethyl and iodide groups on boronate reactivity (e.g., Fukui indices for electrophilicity) .
  • Transition State Analysis: Simulate Pd-mediated coupling steps to identify rate-limiting barriers (software: Gaussian or ORCA) .
  • Solvent Effects: Use COSMO-RS to predict solvation energies in polar vs. non-polar media .

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